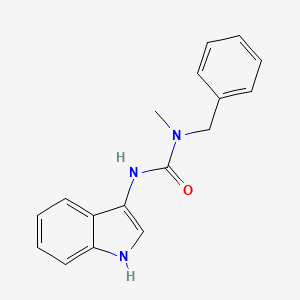
4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H17F2N3O3S and its molecular weight is 405.42. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclooxygenase-2 Inhibition for Arthritis and Pain Management
4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including derivatives with fluorine atoms, have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into these compounds preserves COX-2 potency and enhances selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors like JTE-522. These inhibitors are currently in phase II clinical trials for treating conditions such as rheumatoid arthritis, osteoarthritis, and acute pain Hiromasa Hashimoto et al., 2002.
N-Demethylation of Amides in Organic Synthesis
The use of N-fluorobenzenesulfonimide as an oxidant with a copper catalyst has enabled the unprecedented N-demethylation of N-methyl amides. This method involves successive single-electron transfer, hydrogen-atom transfer, and hydrolysis, resulting in the formation of N-(phenylsulfonyl)benzenesulfonamide. This process is crucial for the conversion of amides to N-demethylated forms, offering a novel approach for the synthesis of complex organic molecules Xu Yi et al., 2020.
Fluorescence Sensing and Complexation
Compounds like 2-((E)-2-Phenyl)ethenyl-8-(N-4-methylbenzenesulfonyl)aminoquinol-6-yloxyacetic Acid have been developed for specific applications such as Zn2+ fluorescence sensing. These compounds exhibit significant fluorescence upon complexation with Zn2+, making them valuable tools for biochemical and environmental sensing applications H. Coleman et al., 2010.
Antimicrobial Activity of Heterocyclic Compounds
Research into benzenesulfonamides fused with pyrazole and pyrimidone heterocycles has demonstrated significant antimicrobial activity. These novel compounds have been tested against various bacteria and fungi, showing promising results that could lead to the development of new antimicrobial agents Nikulsinh Sarvaiya et al., 2019.
Activation of Hydroxyl Groups for Biological Attachment
The use of 4-fluorobenzenesulfonyl chloride has been explored for activating hydroxyl groups on polymeric carriers, enabling the covalent attachment of biological molecules. This method provides a powerful tool for the development of targeted therapies and bioselective separation techniques Y. A. Chang et al., 1992.
properties
IUPAC Name |
4-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S/c1-13-12-16(6-7-17(13)21)28(26,27)22-10-11-24-19(25)9-8-18(23-24)14-2-4-15(20)5-3-14/h2-9,12,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNUDKQYUNSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B2582909.png)

![2-(2-Fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2582912.png)

![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2582916.png)
![2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582919.png)
![1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582920.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2582924.png)
![Ethyl 2-[6-nitro-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2582925.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2582928.png)